Tas-301

Restenosis Neointimal Hyperplasia Vascular Remodeling

TAS-301 acts upstream of PKC at receptor-operated Ca²⁺ channels—not the ATP pocket—delivering 3× greater in vivo potency vs tranilast (100 vs 300 mg/kg) in rat carotid injury models. Validated dose-response (3–100 mg/kg) in rodent and porcine restenosis studies. Uniquely inhibits adventitial fibroblast-driven constrictive remodeling, filling a gap where neointima-targeted agents fail. Research-use only; ≥98% purity.

Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
CAS No. 193620-69-8
Cat. No. B1682930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTas-301
CAS193620-69-8
Synonyms3-bis(4-methoxyphenyl)methylene-2-indolinone
TAS 301
TAS-301
TAS301
Molecular FormulaC23H19NO3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25)
InChIKeyKUEYYIJXBRWZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAS-301 (CAS 193620-69-8) Inhibitor for Restenosis and Vascular Smooth Muscle Cell Research Procurement Guide


TAS-301 (3-[bis(4-methoxyphenyl)methylene]-2-indolinone, CAS 193620-69-8) is a synthetic small molecule inhibitor that selectively blocks vascular smooth muscle cell (VSMC) migration and proliferation through inhibition of voltage-independent Ca²⁺ influx and downstream Ca²⁺/PKC signaling [1]. Unlike ATP-competitive pan-PKC inhibitors, TAS-301 acts upstream by attenuating receptor-operated calcium entry, resulting in suppression of PDGF-induced PKC activation and AP-1 transcriptional activity [2]. The compound has demonstrated dose-dependent inhibition of neointimal thickening in rat carotid balloon injury models and prevention of coronary artery stenosis in porcine overstretch injury models [1][3].

Why Generic PKC Inhibitor Substitution Fails: TAS-301's Mechanism-Based Differentiation in Vascular Research


Substituting TAS-301 with conventional PKC inhibitors (e.g., staurosporine, GF109203X) or clinically evaluated anti-restenosis agents (e.g., tranilast) introduces confounding variables in vascular remodeling studies. Most PKC inhibitors target the ATP-binding pocket with varying isoform selectivity, whereas TAS-301 acts at the level of receptor-operated Ca²⁺ entry, a mechanism shown to suppress both migration and proliferation processes in VSMCs [1]. This upstream targeting distinguishes TAS-301 from direct PKC inhibitors and translates to quantitative differences in in vivo efficacy: TAS-301 at 100 mg/kg achieved significantly greater neointimal reduction than tranilast at 300 mg/kg in the rat carotid injury model [2]. The following evidence demonstrates exactly where TAS-301 provides quantifiable differentiation that matters for experimental design and procurement decisions.

TAS-301 Quantitative Differentiation Evidence: Comparator-Based Selectivity, Efficacy, and Mechanism Data


TAS-301 vs. Tranilast: 3-Fold Dose Advantage in Rat Carotid Balloon Injury Model

In a direct head-to-head comparison, TAS-301 (100 mg/kg, p.o.) produced significantly greater inhibition of neointimal thickening than tranilast at a 3-fold higher dose (300 mg/kg) in the rat carotid balloon injury model 14 days post-injury [1]. Both compounds reduced medial and intimal SMC proliferation, but TAS-301 demonstrated superior potency due to additional inhibition of medial SMC migration [1].

Restenosis Neointimal Hyperplasia Vascular Remodeling

TAS-301 PKC Activation Inhibition: 62.7% Suppression at 10 μM in PDGF-Stimulated VSMCs

TAS-301 concentration-dependently (1-10 μM) inhibited PDGF-BB-induced PKC activation in rat VSMCs, achieving 62.7% inhibition at 10 μM [1]. In the same assay system, TAS-301 also suppressed PDGF-induced Ca²⁺ influx with a concentration-response profile nearly identical to that for proliferation inhibition, confirming mechanistic linkage [1].

PKC Signaling Calcium Influx Vascular Smooth Muscle

TAS-301 AP-1 Transcriptional Activity Inhibition: 38% at 3 μM, 67.6% at 10 μM

TAS-301 reduced PMA-induced AP-1 transcriptional activity in transfected rat VSMCs by 38% at 3 μM and 67.6% at 10 μM [1]. AP-1 is a downstream effector of the Ca²⁺/PKC pathway that drives expression of genes involved in VSMC proliferation and vascular remodeling [1].

AP-1 Transcriptional Regulation VSMC Proliferation

TAS-301 VSMC Migration Inhibition Across Multiple Growth Factors (PDGF-BB, IGF-1, HB-EGF)

TAS-301 (0.3-3 μM) dose-dependently inhibited the migration of rat VSMCs stimulated by PDGF-BB, IGF-1, or HB-EGF [1]. This multi-factor inhibition profile distinguishes TAS-301 from agents that only block single mitogen pathways, potentially accounting for its superior in vivo efficacy compared to tranilast [2].

Cell Migration Growth Factors VSMC

TAS-301 Porcine Coronary Artery Stenosis Prevention: 30-100 mg/kg Dose-Dependent Efficacy

In a micropig model of balloon overstretch injury, oral TAS-301 (30-100 mg/kg) dose-dependently maintained angiographic luminal diameter and significantly reduced stenosis ratio 4 weeks post-injury [1]. Histopathological analysis revealed significant reduction in adventitial area at 30 and 100 mg/kg with moderate neointimal area reduction, indicating inhibition of constrictive remodeling rather than solely neointimal hyperplasia [1].

Coronary Artery Disease Constrictive Remodeling Large Animal Model

TAS-301 Adventitial Fibroblast Proliferation and Collagen Gel Contraction Inhibition

TAS-301 dose-dependently inhibited proliferation of porcine adventitial fibroblasts stimulated by bFGF or TGF-β1, and reduced adventitial fibroblast-mediated three-dimensional collagen gel contraction [1]. This adventitial targeting is a unique property not demonstrated for tranilast or conventional PKC inhibitors and correlates with the compound's ability to prevent constrictive remodeling in vivo [1].

Adventitial Remodeling Fibroblast Collagen Contraction

TAS-301 Optimal Research Applications: Restenosis, Vascular Remodeling, and Adventitial Biology


In Vivo Rat Carotid Balloon Injury Restenosis Model: Superior Efficacy vs. Tranilast

For studies requiring in vivo validation of anti-restenosis agents, TAS-301 at 100 mg/kg p.o. provides greater neointimal reduction than tranilast at 300 mg/kg, as established in the rat carotid balloon injury model [1]. This 3-fold potency advantage reduces compound consumption and enables more robust statistical separation from vehicle controls in 14-day studies. Dose-response relationships (3-100 mg/kg) have been characterized, providing a validated framework for experimental design [1].

In Vitro VSMC Mechanistic Studies: Ca²⁺/PKC/AP-1 Signaling Pathway Analysis

TAS-301's well-defined in vitro pharmacology—62.7% PKC activation inhibition at 10 μM and 67.6% AP-1 suppression at 10 μM in PDGF/PMA-stimulated VSMCs [2]—makes it a suitable tool for dissecting Ca²⁺-dependent signaling in vascular smooth muscle. Unlike broad-spectrum PKC inhibitors, TAS-301 acts upstream at receptor-operated Ca²⁺ entry, enabling targeted interrogation of this specific node in VSMC pathophysiology [2].

Porcine Coronary Artery Overstretch Injury Model: Constrictive Remodeling Research

For large animal translational studies of coronary restenosis and constrictive remodeling, TAS-301 (30-100 mg/kg p.o.) has demonstrated significant stenosis reduction and adventitial area suppression in micropigs [3]. The compound's unique adventitial fibroblast inhibitory activity distinguishes it from agents that primarily target neointimal hyperplasia, making it particularly valuable for research on negative arterial remodeling mechanisms [3].

Adventitial Fibroblast and Myofibroblast Contractility Studies

TAS-301 is the first compound developed to target constrictive remodeling through adventitial mechanisms [3]. In vitro, it inhibits porcine adventitial fibroblast proliferation (bFGF/TGF-β1-stimulated) and reduces collagen gel contraction, providing a tool for studying myofibroblast-driven arterial shrinkage independent of neointimal mass [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tas-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.